molecular formula C13H18N2 B1505122 7-Benzyl-3,7-diazabicyclo[4.2.0]octane CAS No. 885271-70-5

7-Benzyl-3,7-diazabicyclo[4.2.0]octane

Katalognummer: B1505122
CAS-Nummer: 885271-70-5
Molekulargewicht: 202.3 g/mol
InChI-Schlüssel: IKSVZAZIOXSKBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Benzyl-3,7-diazabicyclo[4.2.0]octane (CAS Number: 885271-70-5) is a benzyl-substituted diazabicyclic compound of high interest in medicinal chemistry and organic synthesis . With a molecular formula of C13H18N2 and a molecular weight of 202.30 g/mol, it serves as a valuable synthetic intermediate and a rigid scaffold for constructing more complex bioactive molecules . The compound features a fused bicyclo[4.2.0]octane ring system, a structure known to confer rigidity and influence reactivity and biological interactions, making it a useful precursor in the development of potential therapeutic agents . This compound is part of a broader class of 3,7-diazabicyclo[4.2.0]octane derivatives that have been extensively investigated as key building blocks for antibiotics, enzyme inhibitors, and other pharmacologically active compounds . The core diazabicyclo[4.2.0]octane structure is a prominent pharmacophore in drug discovery. Researchers utilize this scaffold to explore interactions with various biological targets, including nicotinic acetylcholine receptors (nAChRs), which are significant for central nervous system (CNS) drug development . The benzyl group offers a site for further chemical modification, allowing for the exploration of diverse chemical space and structure-activity relationships (SAR) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary use.

Eigenschaften

IUPAC Name

7-benzyl-3,7-diazabicyclo[4.2.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)9-15-10-12-8-14-7-6-13(12)15/h1-5,12-14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSVZAZIOXSKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10701450
Record name 7-Benzyl-3,7-diazabicyclo[4.2.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-70-5
Record name 7-Benzyl-3,7-diazabicyclo[4.2.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 7-Benzyl-3,7-diazabicyclo[4.2.0]octane with structurally analogous compounds, focusing on substituents, bicyclo systems, physicochemical properties, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Bicyclo System Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
7-Benzyl-3,7-diazabicyclo[4.2.0]octane Benzyl [4.2.0] C₁₂H₁₆N₂ 188.27 Aromatic substituent enhances lipophilicity
3-Benzyl-3,7-diazabicyclo[3.3.0]octane (25b) Benzyl [3.3.0] C₁₂H₁₆N₂ 188.27 High antimycobacterial activity (MIC = 0.2 μM)
7-Boc-3,7-diazabicyclo[4.2.0]octane tert-Butoxycarbonyl [4.2.0] C₁₁H₂₀N₂O₂ 212.29 Improved stability; common protecting group
(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane tert-Butoxycarbonyl [4.2.0] C₁₄H₂₃NO₂ 237.34 Stereospecific variant; higher molecular weight
3-Methyl-3,7-diazabicyclo[4.2.0]octane Methyl [4.2.0] C₇H₁₄N₂ 126.20 Compact structure; potential for rapid metabolism
(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane Benzyloxycarbonyl [4.2.0] C₁₄H₁₈N₂O₂ 246.30 Bulky substituent; used in peptide synthesis

Key Observations:

Substituent Effects: Benzyl groups (e.g., in 25b) correlate with enhanced antimicrobial activity, likely due to increased lipophilicity and membrane penetration . Protecting groups (Boc, Cbz) improve solubility and stability but may reduce direct biological activity unless deprotected .

Bicyclo System Impact :

  • The [3.3.0] system in 25b introduces greater ring strain compared to [4.2.0], possibly enhancing binding to mycobacterial targets .
  • The [4.2.0] framework offers a larger cavity, accommodating bulkier substituents without significant steric hindrance .

Stereochemical Variations :

  • Stereospecific derivatives like (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane highlight the importance of chirality in drug design, influencing receptor interactions and metabolic pathways .

Vorbereitungsmethoden

Formation of the Diazabicyclo[4.2.0]octane Core

The bicyclic core is commonly constructed via cyclization reactions involving precursors containing nitrogen functionalities and appropriately positioned carbon chains or rings. Typical methods include:

Protection and Deprotection Strategies

  • The use of protecting groups such as tert-butyloxycarbonyl (Boc) on nitrogen atoms is common to enhance stability during synthesis and purification.
  • Boc protection is typically introduced by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.
  • Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Detailed Preparation Method from Literature

Synthesis via Reaction of Bromopropiophenones with N-Benzyl-N-methylamine

A representative synthetic route involves:

  • Reacting bromopropiophenone derivatives with N-benzyl-N-methylamine in anhydrous tetrahydrofuran (THF).
  • The reaction is performed by stirring the mixture at reflux for approximately 18 hours.
  • After cooling, the solvent is removed under reduced pressure.
  • The crude product is extracted with ethyl acetate, washed sequentially with saturated sodium bicarbonate solution, water, and brine.
  • Drying over sodium sulfate and evaporation yields a crude intermediate.
  • Purification by silica gel column chromatography (hexane/ethyl acetate 95:5) affords the N-benzyl bicyclic product in moderate yields (~36%).

Cyclization and Boc Protection

  • The bicyclic core is formed by cyclization of appropriate diamine precursors.
  • Boc protection is introduced by treating the bicyclic amine with Boc₂O and a base (e.g., triethylamine) in an organic solvent such as dichloromethane.
  • Reaction conditions are optimized to maximize yield and stereoselectivity.
  • Purification is performed via chromatography, and stereochemistry is confirmed by chiral HPLC or X-ray crystallography.

Comparative Data Table of Preparation Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
N-Benzylation of bromopropiophenone N-benzyl-N-methylamine, reflux Anhydrous THF Reflux (~66°C) 18 hours ~36 Purification by silica gel chromatography
Cyclization to diazabicyclo core Transition metal catalyst or intramolecular cyclization Varies (e.g., DCM) Ambient to reflux Several hours Variable Stereoselective ring closure
Boc Protection Di-tert-butyl dicarbonate, triethylamine DCM Room temperature 2-4 hours High Stabilizes amine, facilitates purification

Research Findings and Analytical Characterization

  • The synthetic intermediates and final products are characterized by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry.
  • Mass spectrometry (MS) confirms molecular weight and purity.
  • Infrared (IR) spectroscopy is used to verify Boc group presence via characteristic carbonyl stretches (~1680–1720 cm⁻¹).
  • X-ray crystallography and chiral HPLC are employed to confirm stereochemical integrity of the bicyclic system.
  • The Boc-protected intermediates show enhanced stability and solubility in organic solvents, facilitating handling and further transformations.

Key Notes on Optimization and Industrial Scale-Up

  • Optimization of reaction parameters such as solvent, temperature, reaction time, and reagent stoichiometry is critical to maximize yield and purity.
  • Continuous flow chemistry methods may be applied for large-scale synthesis to improve efficiency and reproducibility.
  • The use of protecting groups like Boc is essential for industrial processes to prevent side reactions and facilitate purification.
  • Careful control of stereochemistry is vital due to the impact on biological activity and downstream applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Benzyl-3,7-diazabicyclo[4.2.0]octane, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via cyclization of diamines (e.g., benzyl-protected precursors) with dihaloalkanes under basic conditions (e.g., K₂CO₃ or NaOH). Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry to maximize yield (typically 60–75%) .
  • Key Validation : Monitor reaction progress via TLC or GC-MS, and purify using column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for structural elucidation of this bicyclic compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR confirms the bicyclic framework and benzyl substitution (e.g., δ 3.5–4.0 ppm for bridgehead protons) .
  • IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-N bend) verify amine groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₄N₂, [M+H]⁺ = 175.1234) .

Q. What are the typical chemical reactions involving 7-Benzyl-3,7-diazabicyclo[4.2.0]octane?

  • Reactivity Profile :

Reaction TypeReagents/ConditionsMajor Products
OxidationKMnO₄, H₂O₂N-Oxides
ReductionH₂/Pd-C, NaBH₄Debenzylated analogs
AlkylationRX, Base (e.g., NaH)N-Alkylated derivatives
  • Note : Benzyl groups enhance stability but may require deprotection for further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., nAChR vs. orexin receptor binding)?

  • Strategies :

  • Orthogonal Assays : Use surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic validation .
  • Stereochemical Purity : Ensure enantiomeric purity via chiral HPLC or asymmetric synthesis, as racemic mixtures may yield conflicting data .
    • Case Study : Methyl-substituted analogs (e.g., 7-Methyl-3,7-diazabicyclo[4.2.0]octane) show enhanced nAChR affinity but reduced orexin activity, highlighting substituent-dependent selectivity .

Q. What strategies enable stereochemical control during the synthesis of bicyclic derivatives?

  • Methodological Approaches :

  • Chiral Auxiliaries : Use tert-butyl or Boc-protected intermediates to direct cyclization stereochemistry .
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective ring-closing metathesis .
    • Analytical Confirmation : X-ray crystallography or NOESY NMR to assign absolute configuration .

Q. How can computational modeling guide the design of 7-Benzyl analogs for selective receptor targeting?

  • Workflow :

Docking Studies : Use AutoDock Vina to predict binding poses at nAChR vs. orexin receptors .

MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS).

QSAR Analysis : Correlate substituent electronic effects (Hammett σ) with IC₅₀ values .

  • Example : Sulfonyl-substituted derivatives (e.g., 7-((2-Nitrophenyl)sulfonyl) analogs) show improved hydrophobic interactions in nAChR pockets .

Data Contradiction Analysis

Q. Why do solubility and stability profiles vary across studies for this compound?

  • Factors :

  • Solvent Systems : Aqueous solubility is pH-dependent (pKa ~8.5 for secondary amines); use buffered solutions (PBS, pH 7.4) for consistency .
  • Degradation Pathways : Autoxidation of benzyl groups in air; store under inert gas (N₂/Ar) at −20°C .
    • Mitigation : Standardize experimental protocols (e.g., ICH guidelines) and report detailed storage/processing conditions .

Methodological Resources

  • Synthetic Protocols : [1, 9]
  • Biological Assays : [23]
  • Computational Tools : MOE, Schrödinger Suite .

For stereochemical challenges or receptor studies, consult crystallographic databases (CCDC) and ChEMBL bioactivity data.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.